5-Tetradecanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 5-Tetradecanone can be synthesized through several methods. One common approach involves the reaction of myristoyl chloride with phenol in the presence of aluminum chloride. This reaction can be carried out in different solvents such as tetrachloroethane, nitrobenzene, or carbon disulfide, with varying yields depending on the conditions . Another method involves the Fries rearrangement of phenyl myristate with aluminum chloride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The use of catalysts such as zinc chloride in the Nencki reaction, where myristic acid reacts with phenol, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Tetradecanone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like phosphorus tribromide can be used for substitution reactions.
Major Products:
Oxidation: Tetradecanoic acid.
Reduction: Tetradecanol.
Substitution: Halogenated tetradecanones.
Scientific Research Applications
5-Tetradecanone has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a reference compound in analytical chemistry.
Biology: It is studied for its potential biological activities and interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic properties.
Industry: It is used in the production of detergents, foaming agents, and textile treatments.
Mechanism of Action
The mechanism of action of 5-Tetradecanone involves its interaction with various molecular targets. As a ketone, it can form hydrogen bonds with proteins and enzymes, potentially inhibiting or modifying their activity. The carbonyl group plays a crucial role in these interactions, facilitating the formation of stable complexes with biological molecules.
Comparison with Similar Compounds
Tetradecanoic acid (myristic acid): Similar in structure but contains a carboxylic acid group instead of a ketone group.
Tetradecane: A hydrocarbon with a similar carbon chain length but lacks functional groups.
Uniqueness: 5-Tetradecanone is unique due to its ketone functional group, which imparts distinct chemical reactivity and potential applications compared to its analogs. Its ability to participate in a variety of chemical reactions makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
31857-89-3 |
---|---|
Molecular Formula |
C14H28O |
Molecular Weight |
212.37 g/mol |
IUPAC Name |
tetradecan-5-one |
InChI |
InChI=1S/C14H28O/c1-3-5-7-8-9-10-11-13-14(15)12-6-4-2/h3-13H2,1-2H3 |
InChI Key |
HLZRTHFXZSWIBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.